![molecular formula C10H18Cl2N4 B2597164 3-(2,2-dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride CAS No. 2089257-56-5](/img/structure/B2597164.png)
3-(2,2-dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride
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Overview
Description
The compound “3-(2,2-dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride” belongs to a class of compounds known as triazolopyrazines . Triazolopyrazines are nitrogen-containing heterocycles that are widely found in natural products, synthetic drugs, and functional materials . They are the basic backbone of many physiologically active compounds and drugs .
Synthesis Analysis
The synthesis of triazolopyrazines involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Molecular Structure Analysis
The molecular structure of triazolopyrazines can be characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
Triazolopyrazines have been evaluated as a class of potent PARP1 inhibitors . They have shown potential in the development of new drugs with excellent antibacterial activity .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyrazines can be determined using techniques such as 1H NMR spectrum .Scientific Research Applications
Synthesis and Chemical Properties
- The cyclocondensation of related compounds has been studied to produce various heterocyclic derivatives, indicating the utility of these frameworks in synthesizing complex molecules with potential biological activities (Desenko et al., 1998).
- Novel synthesis methods have been developed for [1,2,4]triazolo[4,3-a]pyrazine derivatives, showcasing their role as intermediates in producing small molecule drugs, including anticancer agents (Zhang et al., 2019).
Biological and Pharmaceutical Applications
- Studies have synthesized and evaluated the antimicrobial and antifungal activities of pyrazoline and pyrazole derivatives, highlighting the potential of triazolo[4,3-a]pyrazine frameworks in developing new antimicrobial agents (Hassan, 2013).
- Research into 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines has shown promising anticonvulsant activities, indicating the therapeutic potential of similar compounds in treating seizure disorders (Kelley et al., 1995).
Anticancer Activities
- The synthesis and anti-cancer evaluation of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives have been explored, with some compounds showing significant antiproliferative effects against human colon cancer cell lines, suggesting the potential for these structures in developing anticancer therapies (Raveesha et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-(2,2-dimethylcyclopropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride are c-Met kinase and VEGFR-2 . These proteins play a crucial role in cellular signaling pathways that regulate cell growth and survival. Inhibition of these targets can lead to the suppression of tumor growth and proliferation .
Mode of Action
3-(2,2-dimethylcyclopropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride interacts with its targets by binding to the active sites of c-Met kinase and VEGFR-2 . This binding inhibits the enzymatic activity of these kinases, thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
The inhibition of c-Met kinase and VEGFR-2 by 3-(2,2-dimethylcyclopropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride affects several biochemical pathways. These include pathways involved in cell proliferation, survival, and angiogenesis . The disruption of these pathways leads to the suppression of tumor growth and proliferation .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests it has sufficient bioavailability to exert its therapeutic effects .
Result of Action
The molecular and cellular effects of 3-(2,2-dimethylcyclopropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, it has been shown to exhibit antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
properties
IUPAC Name |
3-(2,2-dimethylcyclopropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-10(2)5-7(10)9-13-12-8-6-11-3-4-14(8)9;;/h7,11H,3-6H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQDDIWGRGSRKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C2=NN=C3N2CCNC3)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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